acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)
6-{2-[(4-Hydroxy-1,5-naphthyridine-3-carbonyl)amino](phenyl)acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apalcillin is a broad-spectrum, semi-synthetic penicillin belonging to the ureido-penicillin group. It is known for its potent antibacterial activity against a wide range of gram-negative and gram-positive bacteria, including Pseudomonas aeruginosa and Escherichia coli . Apalcillin is primarily used to treat infections caused by these bacteria, particularly in cases where other antibiotics may not be effective.
准备方法
Apalcillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthetic route involves the acylation of 6-aminopenicillanic acid with a suitable acylating agent to introduce the ureido side chain . The reaction conditions typically require the use of organic solvents and specific catalysts to achieve high yields and purity. Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
化学反应分析
Apalcillin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of apalcillin can lead to the formation of penicilloic acids, which are inactive metabolites . Oxidation reactions can further degrade the compound, while substitution reactions can modify its structure to enhance its antibacterial activity .
科学研究应用
Apalcillin has been extensively studied for its antibacterial properties and its potential use in treating bacterial infections. In chemistry, it is used as a model compound to study the mechanisms of β-lactam antibiotics and their interactions with bacterial enzymes . In biology and medicine, apalcillin is used to investigate the efficacy of new antibiotic combinations and to develop strategies to combat antibiotic resistance . Industrially, it is used in the production of pharmaceutical formulations for treating infections caused by resistant bacterial strains .
作用机制
Apalcillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) present in the bacterial cell wall, preventing the cross-linking of peptidoglycans, which are essential for cell wall integrity . This disruption leads to cell lysis and bacterial death. Apalcillin is particularly effective against bacteria that produce β-lactamases, enzymes that degrade other penicillins .
相似化合物的比较
Apalcillin is often compared with other ureido-penicillins such as piperacillin and ticarcillin. While all three compounds have similar antibacterial spectra, apalcillin is noted for its higher potency against Pseudomonas aeruginosa . Additionally, apalcillin has a longer half-life and greater protein binding compared to piperacillin, making it more effective in certain clinical settings . Other similar compounds include azlocillin and mezlocillin, which also belong to the ureido-penicillin group .
属性
IUPAC Name |
3,3-dimethyl-7-oxo-6-[[2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O6S/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVYNAURODYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867013 |
Source


|
| Record name | 6-{2-[(4-Hydroxy-1,5-naphthyridine-3-carbonyl)amino](phenyl)acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
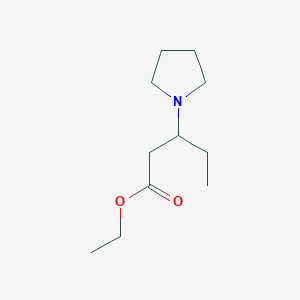

![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)

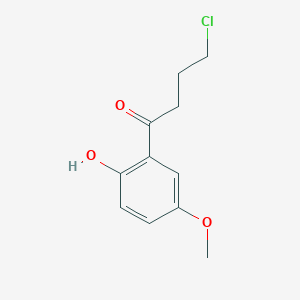
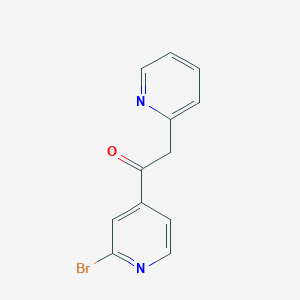

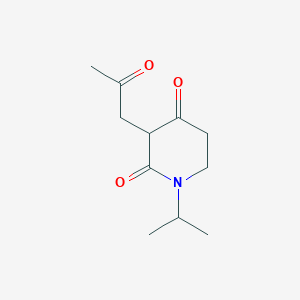

![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
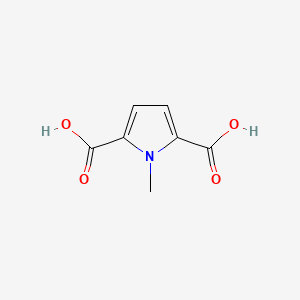
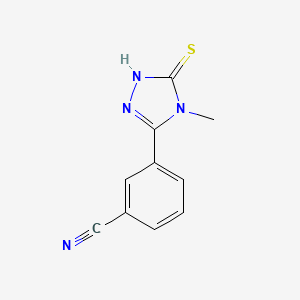
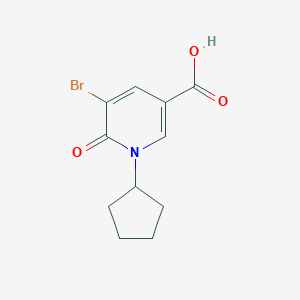
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
